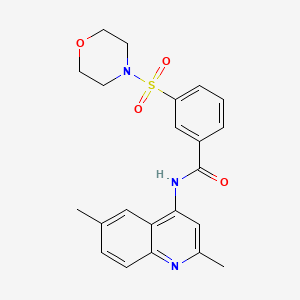
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride, also known as DREADD ligand, is a chemical compound used in scientific research to manipulate the activity of specific neurons in the brain. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs. This compound is used to activate or inhibit neurons in a controlled manner, allowing researchers to study the effects of specific neural circuits on behavior and physiology.
Mécanisme D'action
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system works by introducing a modified receptor into specific neurons in the brain. This receptor is activated by a specific compound, in this case, 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride. When the compound is administered, it selectively activates or inhibits the neurons expressing the modified receptor, allowing researchers to study the effects on behavior and physiology.
Biochemical and Physiological Effects:
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of physiological and behavioral effects. For example, it has been used to study the role of specific neurons in reward processing, fear conditioning, and social behavior. It has also been used to study the effects of specific neurotransmitters on behavior and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system is that it allows researchers to selectively control the activity of specific neurons in the brain. This allows for a more precise understanding of the neural circuits involved in behavior and physiology. However, there are also limitations to the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. For example, the modified receptor may not be expressed in all neurons of interest, and there may be off-target effects of the compound used to activate the receptor.
Orientations Futures
There are many potential future directions for research using the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. One area of interest is the use of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochlorides in the treatment of neurological disorders. Another area of interest is the development of new compounds that can activate or inhibit specific neurons in the brain. Additionally, the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system may be used to study the effects of specific genes on behavior and physiology.
Méthodes De Synthèse
The synthesis of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves several steps. The starting material is 3,3-difluoro-2-methylpropionic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the amide, which is then reduced with lithium aluminum hydride to give the amine. The amine is then reacted with hydrochloric acid to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride.
Applications De Recherche Scientifique
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has revolutionized the field of neuroscience by allowing researchers to selectively control the activity of specific neurons in the brain. This has led to a better understanding of the neural circuits involved in behavior and physiology. The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of neurological disorders, including addiction, depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
3-(aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-6(3-9,5(7)8)2-4(10)11;/h5H,2-3,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLVJNHDCEKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)


![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)

![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)


![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)
